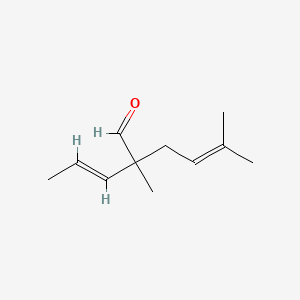
2,5-Dimethyl-2-(prop-1-enyl)hex-4-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-2-(prop-1-enyl)hex-4-enal is an organic compound with the molecular formula C11H18O. It is characterized by its unique structure, which includes a hex-4-enal backbone with dimethyl and prop-1-enyl substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-2-(prop-1-enyl)hex-4-enal typically involves the use of alkenes and aldehydes as starting materials. One common method is the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions often include the use of catalysts such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the enal .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dimethyl-2-(prop-1-enyl)hex-4-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the enal group to an alcohol or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the enal group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions
Major Products:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-2-(prop-1-enyl)hex-4-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-2-(prop-1-enyl)hex-4-enal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, potentially altering their function and leading to biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2,5-Dimethylhex-4-enal
- 2,5-Dimethyl-2-(prop-1-enyl)hexane
- 2,5-Dimethyl-2-(prop-1-enyl)hex-4-enol
Comparison: 2,5-Dimethyl-2-(prop-1-enyl)hex-4-enal is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a higher propensity for undergoing aldol condensation reactions and exhibits unique biological properties .
Eigenschaften
CAS-Nummer |
63007-26-1 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
2,5-dimethyl-2-[(E)-prop-1-enyl]hex-4-enal |
InChI |
InChI=1S/C11H18O/c1-5-7-11(4,9-12)8-6-10(2)3/h5-7,9H,8H2,1-4H3/b7-5+ |
InChI-Schlüssel |
XXYFAGWOSDDCEC-FNORWQNLSA-N |
Isomerische SMILES |
C/C=C/C(C)(CC=C(C)C)C=O |
Kanonische SMILES |
CC=CC(C)(CC=C(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


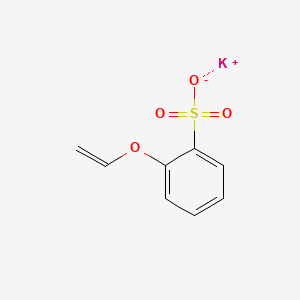
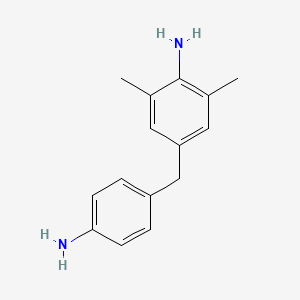

![2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol](/img/structure/B12642342.png)
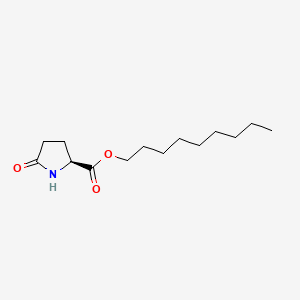
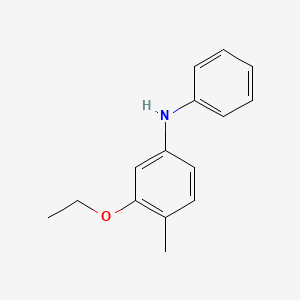
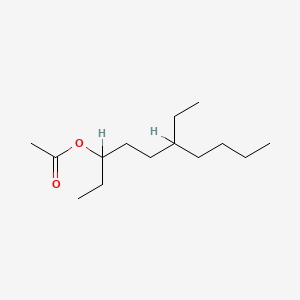
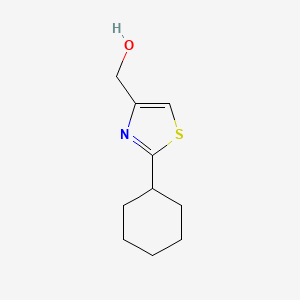
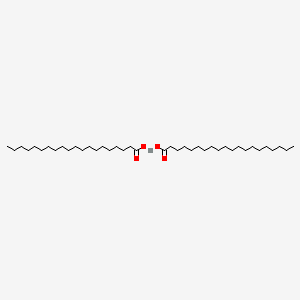
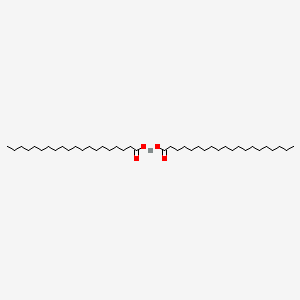
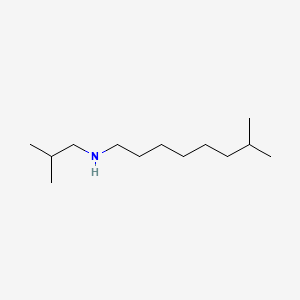
![4,4'-[1,4-Phenylenedi(1,2,4-oxadiazol-5-yl-3-ylidene)]bis(3-fluorocyclohexa-2,5-dien-1-one)](/img/structure/B12642396.png)
![1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B12642398.png)

